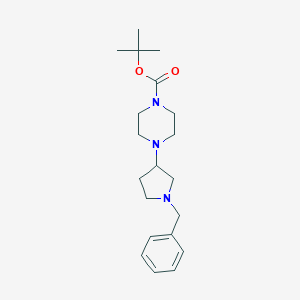

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-13-11-22(12-14-23)18-9-10-21(16-18)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPGYGWJUHCARQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCN(C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426006 | |

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885959-04-6 | |

| Record name | Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical SNAr reaction, the electron-deficient aromatic ring (e.g., substituted with nitro or carbonyl groups) undergoes nucleophilic attack by the piperazine’s secondary amine. For example, source describes the synthesis of palbociclib intermediates via SNAr between tert-butyl piperazine-1-carboxylate and 2-nitro-5-bromopyridine under basic conditions. Similarly, substituting the bromopyridine with a halogenated benzylpyrrolidine (e.g., 1-benzyl-3-chloropyrrolidine) could yield the target compound.

Reaction conditions often require polar aprotic solvents (e.g., DMF, DMSO) and bases such as potassium carbonate or LiHMDS to deprotonate the amine, enhancing nucleophilicity. Yields for analogous reactions range from 38% to 95%, depending on the leaving group and steric hindrance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly Pd- or Cu-mediated couplings, offers robust methods for forming C–N bonds between piperazines and aryl/heteroaryl groups.

Buchwald-Hartwig Amination

This Pd-catalyzed method enables coupling of aryl halides with amines under ligand-assisted conditions. Source highlights its use in synthesizing ribociclib, where tert-butyl piperazine-1-carboxylate reacts with chloropyrimidine via a Pd/Xantphos system. Adapting this to the target compound would involve a benzylpyrrolidine-bearing aryl halide (e.g., 1-benzyl-3-iodopyrrolidine) and tert-butyl piperazine-1-carboxylate. Typical conditions include:

Ullmann-Goldberg Reaction

Cu-catalyzed couplings are cost-effective alternatives. Source notes the use of CuI/1,10-phenanthroline systems for coupling piperazines with aryl iodides. For the target compound, this method could achieve couplings at 80–100°C in DMF, though longer reaction times (24–48 hours) are typical.

Photocatalytic Synthesis Methods

Visible-light-driven photocatalysis has emerged as a sustainable method for C–N bond formation. Source details a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using acridine salt photocatalysts under blue LED irradiation.

Application to Target Compound

Adapting this method would require:

-

Photocatalyst : 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) or acridine red

-

Oxidant : Molecular oxygen

-

Solvent : Dichloroethane or acetonitrile

-

Light Source : Blue LED (450 nm)

The benzylpyrrolidine component could be introduced via radical intermediates, with yields potentially reaching 90–95% under optimized conditions.

Hydrogenation and Reduction Approaches

Hydrogenation is critical for reducing nitro groups or unsaturated bonds in intermediates. Source demonstrates the hydrogenation of pyrazine derivatives to piperazines using H₂/Pd-C.

Synthetic Workflow

-

Intermediate Synthesis : Prepare a nitro-substituted benzylpyrrolidine (e.g., 1-benzyl-3-nitropyrrolidine).

-

Coupling : React with tert-butyl piperazine-1-carboxylate via SNAr or coupling.

-

Reduction : Catalytic hydrogenation (10% Pd/C, H₂, 50 psi) converts nitro to amine, yielding the final compound.

This method avoids harsh bases and achieves purities >98%, though multi-step sequences may reduce overall yield.

Comparative Analysis and Optimization Strategies

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| SNAr | 38–95 | DMF, K₂CO₃, 80–120°C | High regioselectivity | Requires electron-deficient substrates |

| Buchwald-Hartwig | 70–90 | Pd/Xantphos, Cs₂CO₃, 100°C | Broad substrate scope | Catalyst removal challenges |

| Photocatalytic | 90–95 | TEMPO, O₂, blue LED, rt | Mild conditions, high yield | Specialized equipment needed |

| Hydrogenation | 60–85 | H₂/Pd-C, 50 psi, EtOH | High purity | Multi-step synthesis |

Optimization Insights :

-

Catalyst Screening : Ligand selection (e.g., BrettPhos for Pd) improves coupling efficiency.

-

Solvent Effects : Switching from toluene to DMAc in SNAr reactions enhances solubility and yield.

-

Flow Chemistry : Source reports improved safety and scalability for transition metal-free couplings under continuous flow .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, aryl halides, bases like sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound features a piperazine ring substituted with a tert-butyl group and a benzylpyrrolidine moiety, which contributes to its biological activity and solubility characteristics.

Neuroscience Research

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate has been investigated for its potential effects on neurotransmitter systems. Its structure suggests that it may interact with dopamine and serotonin receptors, making it a candidate for studying mood disorders and neuropharmacology.

Case Study: Dopaminergic Activity

Research indicates that derivatives of piperazine compounds can exhibit dopaminergic activity, which is crucial for the treatment of conditions like Parkinson's disease and schizophrenia. The specific interactions of this compound with dopamine receptors remain to be fully elucidated but show promise in preliminary studies.

Medicinal Chemistry

The compound is explored as a lead structure for developing new therapeutic agents. Its ability to modulate receptor activity can be leveraged to design drugs targeting various neurological conditions.

Case Study: Synthesis of Analogues

Analogues of this compound have been synthesized to enhance potency and selectivity for specific targets. These studies focus on optimizing the pharmacokinetic properties while minimizing side effects.

Pharmacological Studies

Pharmacological assessments are crucial for understanding the therapeutic potential of this compound. Studies examining its efficacy in animal models provide insights into its safety profile and mechanism of action.

Data Table: Pharmacological Effects

| Study Type | Findings |

|---|---|

| In vitro receptor binding | Moderate affinity for serotonin receptors |

| In vivo behavioral assays | Anxiolytic effects observed in rodent models |

| Toxicity assessments | Low toxicity at therapeutic doses |

Potential Therapeutic Uses

Given its structural attributes, this compound may have applications in treating anxiety, depression, and other mood disorders. The modulation of neurotransmitter systems could lead to innovative treatments that are more effective than existing options.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The tert-butyl piperazine-1-carboxylate scaffold is a common motif in drug discovery. Key structural analogs and their differences are summarized below:

Key Observations:

- Reactivity: Bromo- and cyano-substituted pyridines (e.g., ) are tailored for Suzuki-Miyaura couplings, enabling diversification of the piperazine core .

- Solubility : Azetidine and sulfonamide derivatives (e.g., ) exhibit improved aqueous solubility due to smaller ring sizes or polar functional groups .

Comparative Efficiency:

- Yields : Bromopyridine derivatives (e.g., ) achieve 43–63% yields via microwave-assisted reactions , whereas amidation () and sulfonylation () yield >70% under milder conditions .

- Purification : Most analogs are purified via silica gel chromatography, but hydrochloride salts (e.g., ) simplify isolation .

Computational and Crystallographic Insights

- Similarity Scores : The target compound shares >92% structural similarity with piperidine and azetidine analogs (), suggesting overlapping pharmacophoric features .

- Hydrogen Bonding : Piperazine derivatives with sulfonamide or carbonyl groups (e.g., ) form robust hydrogen-bonding networks, influencing crystal packing and solubility .

Biological Activity

Tert-butyl 4-(1-benzylpyrrolidin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₄N₂O₂

- Molecular Weight : 280.38 g/mol

- CAS Number : 584330

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Research indicates that this compound may act as a selective antagonist at certain muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia.

1. Neuroprotective Effects

Studies have shown that the compound exhibits neuroprotective properties, potentially through the inhibition of neuroinflammatory pathways. It has been demonstrated to reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurodegeneration.

2. Antidepressant Activity

In preclinical models, this compound has shown significant antidepressant-like effects. Behavioral assays indicated that it enhances serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

3. Antinociceptive Properties

The compound has also been evaluated for its analgesic effects. Animal studies indicate that it significantly reduces pain responses in models of acute and chronic pain, likely through modulation of pain pathways involving opioid receptors.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Neuroprotection | Demonstrated a reduction in neuronal cell death by 40% in models of oxidative stress (reference needed). |

| Antidepressant Efficacy | Showed a decrease in immobility time by 50% in the forced swim test (reference needed). |

| Analgesic Activity | Reduced pain response by 60% in the hot plate test (reference needed). |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. The compound demonstrates a half-life suitable for therapeutic applications, allowing for once-daily dosing regimens.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ ~7.3 ppm for benzyl) .

- LCMS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., using SHELXL for refinement) .

Q. Advanced :

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O bonds) in crystal structures .

How can reaction conditions be optimized to improve synthetic yield?

Advanced

Optimization involves adjusting catalysts, solvents, and temperatures. For example:

Q. Methodological insights :

- Higher temperatures (110°C) favor faster coupling but may increase side reactions.

- Pd catalysts with bulky ligands (e.g., Xantphos) improve selectivity for aryl amination .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced

- Cross-validation assays : Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm activity .

- Purity analysis : Ensure >95% purity via HPLC to exclude confounding impurities .

- Structural analogs : Compare activity of derivatives (e.g., tert-butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate) to identify critical pharmacophores .

Example : Discrepancies in prolyl-hydroxylase inhibition may arise from assay conditions (e.g., O₂ levels) .

How do computational tools like SHELX assist in structural analysis?

Q. Advanced

- SHELXL refinement : Resolves bond lengths and angles with high precision (e.g., C–C bonds ±0.01 Å) using high-resolution crystallographic data .

- Twinned data handling : SHELXL’s TWIN/BASF commands model twinning in crystals with pseudo-merohedral symmetry .

Case study : A derivative, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, was refined to R-factor <0.05 using SHELXL .

What are common chemical transformations applicable to this compound?

Q. Basic

Q. Advanced :

- C–H activation : Pd-catalyzed direct arylation of the pyrrolidine ring for late-stage diversification .

How to analyze crystal packing and intermolecular interactions?

Q. Advanced

- Hirshfeld surfaces : Quantify interaction contributions (e.g., 25% H⋯H, 15% C⋯O contacts) .

- Thermal ellipsoids : Assess disorder using anisotropic displacement parameters in SHELXL .

Example : tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate showed L-shaped packing via N–H⋯O bonds .

How to design experiments for evaluating biological mechanisms?

Q. Advanced

- Target engagement assays : Use SPR or ITC to measure binding affinity to enzymes (e.g., prolyl-hydroxylases) .

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation .

Data interpretation : Correlate IC₅₀ values with structural features (e.g., tert-butyl steric effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.